Bienvenue dans la boutique en ligne BenchChem!

3,3-Dimethyl-15-phenylpentadecanoic acid

Myocardial Imaging SPET Tracer Development Branched Fatty Acid Pharmacokinetics

3,3-Dimethyl-15-phenylpentadecanoic acid (CAS 104426-54-2) is the mandatory non-radioactive precursor for ¹²³I-DMIPP, the clinically validated myocardial SPET imaging agent. Only the C3 gem-dimethyl isomer delivers diagnostic-grade myocardial retention: heart:blood 12:1 at 30 min (rats) vs. rapid washout with straight-chain or monomethyl analogs. Procure for radiolabeling, HPLC reference standard qualification, or SAR studies to optimize fatty acid imaging agents. Correct precursor identity ensures radiochemical yield and imaging contrast.

Molecular Formula C23H38O2
Molecular Weight 346.5 g/mol
CAS No. 104426-54-2
Cat. No. B021459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-15-phenylpentadecanoic acid
CAS104426-54-2
Molecular FormulaC23H38O2
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC(C)(CCCCCCCCCCCCC1=CC=CC=C1)CC(=O)O
InChIInChI=1S/C23H38O2/c1-23(2,20-22(24)25)19-15-10-8-6-4-3-5-7-9-12-16-21-17-13-11-14-18-21/h11,13-14,17-18H,3-10,12,15-16,19-20H2,1-2H3,(H,24,25)
InChIKeyIIXIPDOWHXYAKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethyl-15-phenylpentadecanoic Acid (CAS 104426-54-2): Product Overview for Radiopharmaceutical Precursor Procurement


3,3-Dimethyl-15-phenylpentadecanoic acid (CAS 104426-54-2) is a synthetic, branched long-chain fatty acid characterized by geminal dimethyl substitution at the C3 position and a terminal phenyl group . It is primarily valued as the non-radioactive precursor for the myocardial single-photon emission tomography (SPET) imaging agent ¹²³I-DMIPP (15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid), where its precise 3,3-dimethyl branching is essential for the metabolic trapping properties of the final radiopharmaceutical [1].

Why 3,3-Dimethyl-15-phenylpentadecanoic Acid Cannot Be Replaced by Unbranched or Monomethyl Analogs in Critical Applications


Generic substitution with 15-phenylpentadecanoic acid (straight-chain) or 15-phenyl-3-methylpentadecanoic acid (monomethyl) fails because the geminal dimethyl branching at the C3 position is the primary structural determinant of myocardial retention and contrast in the derived imaging agent. Radioiodinated analogs without this precise 3,3-dimethyl branching exhibit rapid myocardial washout and inferior heart-to-blood ratios, which directly degrade image quality and diagnostic utility [1]. Systematic studies demonstrate that both the position and the geminal nature of the dimethyl branching are critical; minor structural changes lead to substantial losses in myocardial specificity and retention [2].

Quantitative Differentiation Evidence for 3,3-Dimethyl-15-phenylpentadecanoic Acid: A Product Guide for Scientific Selection


3,3-Dimethyl Branching Optimizes Myocardial Uptake Among Dimethyl-Branched Isomers in a Direct Head-to-Head Rodent Study

In a systematic evaluation of dimethyl-branched isomers of 15-(p-iodophenyl) fatty acids in fasted rats, the 3,3-DMIPP analog derived from 3,3-dimethyl-15-phenylpentadecanoic acid achieved a myocardial uptake of 5.06% injected dose per gram and a heart-to-blood ratio of 12:1 at 30 minutes post-injection. This was substantially higher than the 6,6-DMIPP (2.26% ID/g, 3.1:1) and 9,9-DMIPP (3.06% ID/g, 2.77:1) isomers, demonstrating that the 3,3-position is among the two optimal branching configurations for myocardial specificity [1].

Myocardial Imaging SPET Tracer Development Branched Fatty Acid Pharmacokinetics

C15 Chain Length of 3,3-Dimethyl-15-phenylpentadecanoic Acid is Optimal for Myocardial Retention Compared to Shorter and Longer Analogs

Evaluation of 3,3-dimethyl-substituted analogs with varying total chain lengths (C11 to C19) in fasted rats revealed that the C15 analog, which corresponds to the product derived from 3,3-dimethyl-15-phenylpentadecanoic acid, achieves the highest global heart-to-blood ratio of 12:1 at 30 minutes. This is markedly superior to the C14 analog (3.54:1), C13 (0.90:1), C12 (0.68:1), C11 (0.82:1), and even the C19 analog (0.82:1) [1].

Radiopharmaceutical Design Fatty Acid Chain Length Optimization Heart:Blood Contrast

DMIPP Derived from 3,3-Dimethyl-15-phenylpentadecanoic Acid Shows Superior Heart-to-Lung Contrast in Humans Compared to Monomethyl-BMIPP

In a clinical comparison of fasting coronary artery disease patients without heart failure, ¹²³I-DMIPP (derived from 3,3-dimethyl-15-phenylpentadecanoic acid) demonstrated a significantly higher heart-to-lung ratio of 2.32 ± 0.28 compared to 1.63 ± 0.17 for ¹²³I-BMIPP (derived from the monomethyl precursor 15-phenyl-3-methylpentadecanoic acid) at 1 hour post-injection (P < 0.001) [1]. This 42% improvement in heart-to-lung contrast directly translates to reduced background activity and enhanced cardiac SPET image quality.

Clinical SPET Imaging Heart-to-Organ Ratio Image Quality

Geminal 3,3-Dimethyl Branching Confers Superior Metabolic Trapping vs. Unbranched and Monomethyl-Substituted Fatty Acid Analogs

A triple-label study in fasted rats directly compared ¹²³I-DMIPP (3,3-dimethyl), ¹³¹I-BMIPP (3-monomethyl), and ¹²⁵I-IPP (unbranched). DMIPP exhibited greater myocardial retention and higher heart:blood ratios than both BMIPP and IPP analogs at all time points measured. At 120 min post-injection, the heart:blood ratio for DMIPP was 13:1, confirming that the geminal dimethyl substitution uniquely inhibits β-oxidation and promotes prolonged myocardial retention [1]. The straight-chain IPP analog undergoes rapid catabolism and myocardial washout.

Metabolic Trapping Beta-Oxidation Inhibition Myocardial Retention

Physicochemical Properties of 3,3-Dimethyl-15-phenylpentadecanoic Acid Differ Significantly from the Unbranched Analog, Impacting Purification and Handling

3,3-Dimethyl-15-phenylpentadecanoic acid exhibits a melting point of 39-40°C and a predicted pKa of 4.82 ± 0.10 , whereas the straight-chain analog 15-phenylpentadecanoic acid has a melting point of 59-61°C and a predicted pKa of 4.95 . The 20°C lower melting point facilitates handling during synthesis steps, while the lower pKa (ΔpKa ≈ 0.13) suggests modestly enhanced aqueous solubility in ionized form, potentially simplifying purification by recrystallization or extraction. The monomethyl analog 15-phenyl-3-methylpentadecanoic acid has a melting point of 37-39°C, very close to the 3,3-dimethyl compound, but lacks the critical branching feature for metabolic trapping.

Physicochemical Properties Melting Point pKa Comparison

Procurement-Driven Application Scenarios for 3,3-Dimethyl-15-phenylpentadecanoic Acid (CAS 104426-54-2)


Synthesis of Clinical-Grade ¹²³I-DMIPP for Myocardial Fatty Acid SPET Imaging

The compound serves as the mandatory non-radioactive precursor for radioiodination to produce ¹²³I-DMIPP [1]. The quantitative evidence demonstrates that its C15 chain length and 3,3-dimethyl branching confer optimal heart:blood ratio (12:1 at 30 min in rats) [2] and superior heart-to-lung contrast (2.32 vs 1.63 for monomethyl analog in humans) [3], making it the only precursor that yields a clinically adequate SPET imaging agent for assessing regional myocardial fatty acid uptake and detecting metabolic aberrations.

Structure-Activity Relationship (SAR) Studies of Branched Fatty Acid Metabolic Trapping

Researchers investigating the relationship between beta-oxidation inhibition and fatty acid structure use this compound as the reference 3,3-dimethyl-C15 standard. The comparative dataset showing differentiation from 4,4-, 6,6-, and 9,9-DMIPP isomers (heart:blood ratios: 16.7:1, 3.1:1, 2.77:1 respectively) [2] establishes this compound as the essential comparator for any SAR study evaluating the impact of branching position on myocardial retention.

Quality Control Reference Standard for DMIPP Radiopharmaceutical Production

As the exact non-radiolabeled analog of the DMIPP imaging agent, the compound is utilized as a chromatographic reference standard for HPLC purity analysis, system suitability testing, and identity confirmation of radiopharmaceutical batches. Its distinct physicochemical properties (mp 39-40°C, pKa 4.82) allow unambiguous identification and quantification in quality control workflows.

Development of Next-Generation Branched Fatty Acid Imaging Agents with Enhanced Organ Selectivity

The clinical observation that DMIPP exhibits higher liver uptake than BMIPP (heart/liver ratio: 0.39 vs 1.00, P < 0.0001) [3] identifies an unmet need for structural optimization. Procurement of this compound enables medicinal chemistry campaigns to design novel 3,3-dimethyl-substituted analogs with modified chain lengths or aromatic substituents aimed at reducing hepatic accumulation while preserving the superior myocardial trapping confirmed by the benchmark heart:blood ratio of 12:1 [2].

Quote Request

Request a Quote for 3,3-Dimethyl-15-phenylpentadecanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.